1H-Cyclopent[c]isoxazole-1-ethanol,-alpha--ethylhexahydro-,(3a-alpha-,6a-alpha-)-[partial]-(9CI) 1H-Cyclopent[c]isoxazole-1-ethanol,-alpha--ethylhexahydro-,(3a-alpha-,6a-alpha-)-[partial]-(9CI)
Brand Name: Vulcanchem
CAS No.: 197244-19-2
VCID: VC21325493
InChI: InChI=1S/C10H19NO2/c1-2-9(12)6-11-10-5-3-4-8(10)7-13-11/h8-10,12H,2-7H2,1H3/t8-,9?,10-/m1/s1
SMILES: CCC(CN1C2CCCC2CO1)O
Molecular Formula: C10H19NO2
Molecular Weight: 185.26 g/mol

1H-Cyclopent[c]isoxazole-1-ethanol,-alpha--ethylhexahydro-,(3a-alpha-,6a-alpha-)-[partial]-(9CI)

CAS No.: 197244-19-2

Cat. No.: VC21325493

Molecular Formula: C10H19NO2

Molecular Weight: 185.26 g/mol

* For research use only. Not for human or veterinary use.

1H-Cyclopent[c]isoxazole-1-ethanol,-alpha--ethylhexahydro-,(3a-alpha-,6a-alpha-)-[partial]-(9CI) - 197244-19-2

Specification

CAS No. 197244-19-2
Molecular Formula C10H19NO2
Molecular Weight 185.26 g/mol
IUPAC Name 1-[(3aS,6aR)-3,3a,4,5,6,6a-hexahydrocyclopenta[c][1,2]oxazol-1-yl]butan-2-ol
Standard InChI InChI=1S/C10H19NO2/c1-2-9(12)6-11-10-5-3-4-8(10)7-13-11/h8-10,12H,2-7H2,1H3/t8-,9?,10-/m1/s1
Standard InChI Key DGUFDNAHYHDWIS-RCAUJQPQSA-N
Isomeric SMILES CCC(CN1[C@@H]2CCC[C@@H]2CO1)O
SMILES CCC(CN1C2CCCC2CO1)O
Canonical SMILES CCC(CN1C2CCCC2CO1)O

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator